![molecular formula C19H21F2N3O3S B3019174 3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097892-23-2](/img/structure/B3019174.png)
3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazolidine derivatives has been explored through various methodologies. One approach involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as an oxidant, which yields 1,3-diarylated imidazo[1,5-a]pyridines . Another method described is the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate, which is applicable to a range of substrates and does not require metal or oxidants . Additionally, a 1,3-dipolar cycloaddition reaction of nonstabilized azomethine ylides with cyclic N-sulfonyl imines provides access to imidazolidine-fused sulfamidates and sulfamides bearing a quaternary center . This method stands out as it allows for the synthesis of novel imidazolidine-fused compounds and offers pathways for ring opening to yield tetra-substituted sulfamidates and useful 1,2-diamines.
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives can be complex, with the potential for a variety of substitutions that can influence the properties of the compound. For instance, the 1,3-diarylated imidazopyridines synthesized in one study exhibit fluorescence emission, suggesting a conjugated system that allows for electronic transitions . The regioselective sulfenylation of imidazo[1,2-a]pyridines results in 3-sulfanylimidazopyridines, which implies the presence of a sulfur atom in the third position of the imidazole ring . The imidazolidine-fused sulfamidates and sulfamides bear a quaternary center, indicating a high degree of substitution and complexity in the molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazolidine derivatives are diverse and include oxidative condensation-cyclization , regioselective sulfenylation , and 1,3-dipolar cycloaddition . These reactions are characterized by their ability to form heterocyclic compounds with high yields and under conditions that are often metal and oxidant-free. The reactions also allow for the introduction of various functional groups, which can lead to a wide range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The fluorescence emission of 1,3-diarylated imidazopyridines suggests that these compounds have photophysical properties that could be useful in applications such as fluorescence imaging . The presence of a sulfur atom in the 3-sulfanylimidazopyridines may confer certain electronic properties and potential reactivity towards further chemical modifications . The synthesis of imidazolidine-fused sulfamidates and sulfamides with a quaternary center could result in compounds with unique steric and electronic properties, which might be reflected in their biological activity .
Propriétés
IUPAC Name |
3-cyclopropyl-1-[1-[2-(difluoromethylsulfanyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3S/c20-18(21)28-15-4-2-1-3-14(15)17(26)22-9-7-12(8-10-22)23-11-16(25)24(19(23)27)13-5-6-13/h1-4,12-13,18H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZDHDXPIUPCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

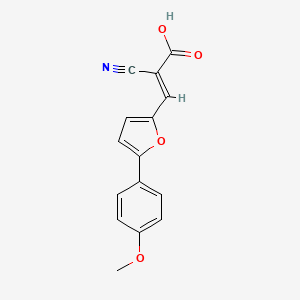
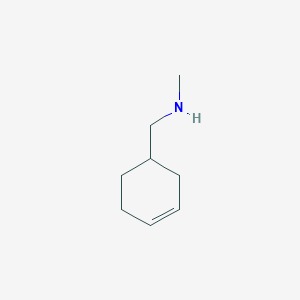
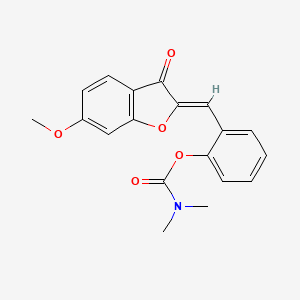
![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)

![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)
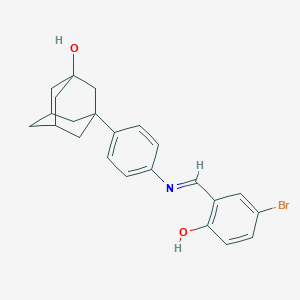
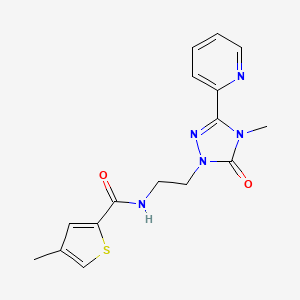
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)
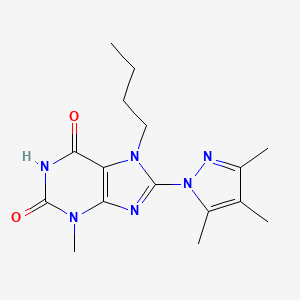
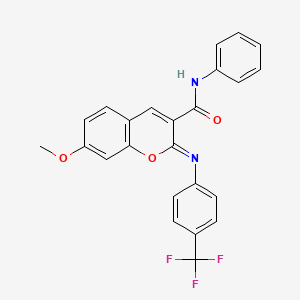
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)
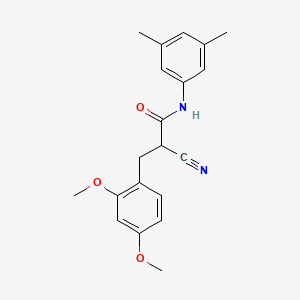
![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019114.png)